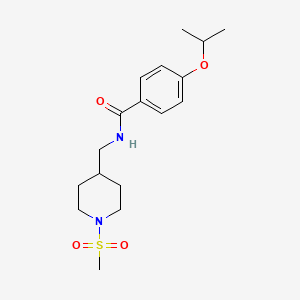

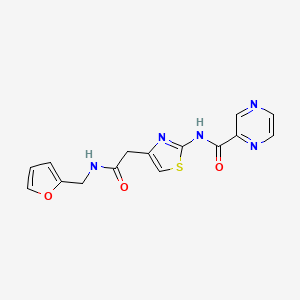

4-isopropoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in CNS Drug Development

Research highlights the significant role of heterocyclic compounds, especially those containing piperidine, a core structure in many CNS-active drugs. Piperidine derivatives are pivotal in the development of new pharmacotherapies for central nervous system (CNS) disorders due to their diverse biological activities. The inclusion of the piperidine moiety in drug design is often associated with enhanced pharmacokinetic and pharmacodynamic properties, making it a valuable component in the synthesis of novel CNS drugs (Saganuwan, 2017).

Sulfinamide in Asymmetric Synthesis

The application of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, showcases the utility of sulfonyl and sulfinyl groups in medicinal chemistry. These groups are instrumental in generating structurally diverse and biologically active molecules, including piperidines and pyrrolidines, which are common in natural products and therapeutic agents. This methodology underscores the relevance of sulfonyl-containing compounds in drug synthesis and discovery processes (Philip et al., 2020).

Benzamide Derivatives in Gastrointestinal Motility Disorders

Benzamide derivatives, chemically related to metoclopramide and cisapride, offer insights into the pharmacological applications of benzamide analogs. These compounds are known to facilitate or restore motility across the gastrointestinal tract through mechanisms that may involve enhancement of acetylcholine release. Their specificity and the absence of central depressant effects highlight the therapeutic potential of benzamide derivatives in treating various gastrointestinal motility disorders (McCallum et al., 2012).

Sulfonamides in Therapeutic Development

Sulfonamides play a critical role in modern therapeutics, evidenced by their presence in a wide range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility and pharmacological importance of the sulfonamide group in drug molecules underscore the potential for "4-isopropoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" to contribute to new drug developments, especially in targeting specific disease mechanisms (Carta et al., 2012).

Zukünftige Richtungen

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Eigenschaften

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-13(2)23-16-6-4-15(5-7-16)17(20)18-12-14-8-10-19(11-9-14)24(3,21)22/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRROSLAQLHBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2704933.png)

![2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2704935.png)

![N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2704937.png)

![3-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2704938.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide](/img/structure/B2704942.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2704953.png)

![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)

![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)